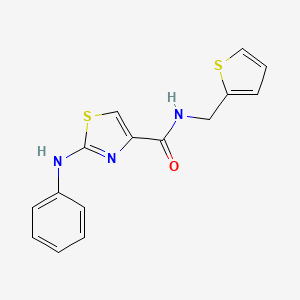![molecular formula C18H17N5O4S B2526508 3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034234-14-3](/img/structure/B2526508.png)
3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, an imidazole ring, a benzo[d]oxazole ring, and a sulfonamide group . These functional groups suggest that the compound could have a variety of chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine and imidazole rings might be formed using methods commonly used in heterocyclic chemistry . The sulfonamide group could be introduced via a sulfonylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the pyridine and imidazole rings might participate in electrophilic substitution reactions, while the sulfonamide group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of multiple nitrogen atoms might make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Antibacterial Evaluation
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents. These compounds were developed by reacting precursors with a variety of active methylene compounds to produce derivatives with promising antibacterial activities, highlighting the potential for developing new antibiotics (Azab, Youssef, & El-Bordany, 2013).
One-Pot Synthesis of Heterocyclic Compounds
A one-pot synthesis method has been developed for N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides. This method showcases a straightforward approach to creating target heterocyclic compounds without isolating intermediates, offering a versatile tool for synthesizing various sulfonamide derivatives (Rozentsveig et al., 2013).
Antimicrobial and Anticancer Applications
Synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions has been explored, yielding novel compounds with potential applications as histamine H3 receptor antagonists. This work demonstrates the versatility of sulfonamide derivatives in medicinal chemistry, including their role in developing new treatments for cancer and microbial infections (Greig, Tozer, & Wright, 2001).
Advanced Synthesis Techniques for Heterocyclic Compounds
The Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with 1-sulfonyl-1,2,3-triazoles for the regioselective synthesis of 5-sulfonamidoimidazoles represents a significant advancement in the synthesis of fully substituted imidazoles. This method provides a new pathway for creating complex heterocyclic structures with potential pharmaceutical applications (Strelnikova et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-2-oxo-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-22-15-12-13(5-6-16(15)27-18(22)24)28(25,26)21-9-11-23-10-8-20-17(23)14-4-2-3-7-19-14/h2-8,10,12,21H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDRUKOUMIEMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCN3C=CN=C3C4=CC=CC=N4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2526425.png)
![1-(2-(3,4-Dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2526430.png)

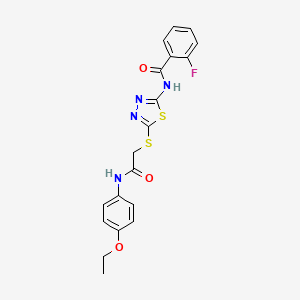
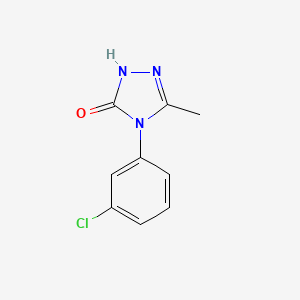
![3-(4-chlorophenyl)-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526437.png)
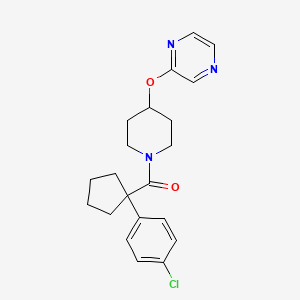
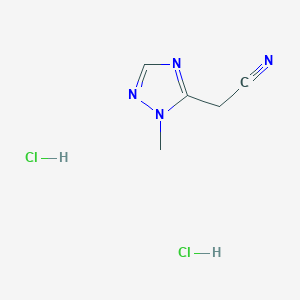

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]imidazole-4-sulfonamide](/img/structure/B2526443.png)
![N-(1-cyano-2-methylpropyl)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide](/img/structure/B2526444.png)
![3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2526446.png)
![N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2526447.png)
